molecular formula C11H14N2O3 B7904192 (4-Amino-2-hydroxyphenyl)(morpholino)methanone

(4-Amino-2-hydroxyphenyl)(morpholino)methanone

Cat. No.: B7904192
M. Wt: 222.24 g/mol
InChI Key: HIPPVKFSYRXMDJ-UHFFFAOYSA-N
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Description

(4-Amino-2-hydroxyphenyl)(morpholino)methanone is an organic compound that features both an amino group and a hydroxyl group attached to a benzene ring, along with a morpholino group attached to a methanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Amino-2-hydroxyphenyl)(morpholino)methanone typically involves the reaction of 4-amino-2-hydroxybenzaldehyde with morpholine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Starting Materials: 4-amino-2-hydroxybenzaldehyde and morpholine.

    Catalyst: Commonly used catalysts include acids or bases, depending on the specific reaction conditions.

    Reaction Conditions: The reaction is usually conducted at a temperature range of 50-100°C and a pH range of 4-7.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

(4-Amino-2-hydroxyphenyl)(morpholino)methanone can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

    Reduction: The amino group can be reduced to form an amine derivative.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic reagents like nitric acid (HNO3) for nitration or halogens (Cl2, Br2) for halogenation.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, (4-Amino-2-hydroxyphenyl)(morpholino)methanone is used as a building block for the synthesis of more complex molecules. Its functional groups allow for versatile chemical modifications, making it valuable in organic synthesis.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and protein-ligand binding due to its ability to form stable complexes with biological macromolecules.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (4-Amino-2-hydroxyphenyl)(morpholino)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups can form hydrogen bonds with active sites, while the morpholino group can enhance the compound’s solubility and stability. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (4-Aminophenyl)(morpholino)methanone
  • (4-Amino-2-methylphenyl)(morpholino)methanone
  • (4-Hydroxyphenyl)(morpholino)methanone

Uniqueness

(4-Amino-2-hydroxyphenyl)(morpholino)methanone is unique due to the presence of both amino and hydroxyl groups on the benzene ring, which allows for diverse chemical reactivity and biological activity. The morpholino group further enhances its solubility and stability, making it a versatile compound for various applications.

Properties

IUPAC Name

(4-amino-2-hydroxyphenyl)-morpholin-4-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3/c12-8-1-2-9(10(14)7-8)11(15)13-3-5-16-6-4-13/h1-2,7,14H,3-6,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIPPVKFSYRXMDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=C(C=C(C=C2)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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